2-Cyclopropyl-1-(1,1-dioxidothiomorpholino)ethanone
Description
Properties
IUPAC Name |
2-cyclopropyl-1-(1,1-dioxo-1,4-thiazinan-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3S/c11-9(7-8-1-2-8)10-3-5-14(12,13)6-4-10/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCYPBDKYZKSKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCS(=O)(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-(1,1-dioxidothiomorpholino)ethanone typically involves the reaction of cyclopropyl methyl ketone with thiomorpholine followed by oxidation to introduce the dioxido groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like aluminum chloride or sulfuryl chloride to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as chlorination, oxidation, and purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1-(1,1-dioxidothiomorpholino)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the dioxido groups back to sulfide groups.
Substitution: Nucleophilic substitution reactions can replace the cyclopropyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
2-Cyclopropyl-1-(1,1-dioxidothiomorpholino)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-(1,1-dioxidothiomorpholino)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Functional Groups |
|---|---|---|---|---|
| 2-Cyclopropyl-1-(1,1-dioxidothiomorpholino)ethanone | C₆H₁₀BrNO₃S* | 256.12 g/mol | Cyclopropyl, 1,1-dioxidothiomorpholino | Sulfone, ketone, bromine |
| 2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(2-fluorophenyl)ethanone HCl | C₂₀H₂₀FNO₃S·HCl | 409.90 g/mol | Cyclopropyl, fluorophenyl, thienopyridine | Ketone, ester, hydrochloride salt |
| 1-Cyclopropyl-2-(2-fluorophenyl)ethanone | C₁₁H₁₁FO | 178.21 g/mol | Cyclopropyl, 2-fluorophenyl | Ketone, aryl fluoride |
| 1-((1R,2R)-2-((Z)-hex-1-en-1-yl)cyclopropyl)ethanone | C₁₁H₁₈O | 166.26 g/mol | Cyclopropyl, (Z)-hexenyl | Ketone, alkene |
*Note: The brominated derivative (C₆H₁₀BrNO₃S) in is structurally analogous but includes a bromine substituent.
Key Observations:
- Sulfone vs. Aryl Fluoride Effects: The 1,1-dioxidothiomorpholino group in the target compound increases polarity and hydrogen-bonding capacity compared to fluorophenyl derivatives (e.g., C₁₁H₁₁FO), which exhibit greater lipophilicity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- The sulfone group in the target compound reduces solubility in nonpolar solvents, complicating purification .
- Fluorophenyl derivatives (C₁₁H₁₁FO) exhibit higher thermal stability, attributed to aromatic ring rigidity .
Biological Activity
The compound 2-Cyclopropyl-1-(1,1-dioxidothiomorpholino)ethanone (CAS No. 2034376-59-3) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a unique thiomorpholine structure that may contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 188.25 g/mol. The compound's structural characteristics enable it to interact with various biological targets, making it a subject of interest in drug discovery.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂N₂O₂S |
| Molecular Weight | 188.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2034376-59-3 |
Antimicrobial Properties
Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance, a related compound demonstrated potent inhibition against various Gram-negative bacteria, including Acinetobacter baumannii and Pseudomonas aeruginosa, with IC50 values in the low nanomolar range .
The proposed mechanism of action for this class of compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair. Inhibition of these targets disrupts bacterial growth and viability. For example, a related compound showed IC50 values for DNA gyrase inhibition at approximately 0.8 nM for E. coli and less than 10 nM for A. baumannii .
Table 2: Inhibition Potency Against Bacterial Targets
| Compound | Target | IC50 (nM) |
|---|---|---|
| Compound A (related structure) | E. coli DNA gyrase | 0.8 |
| Compound A | A. baumannii DNA gyrase | <10 |
| Compound A | P. aeruginosa DNA gyrase | <10 |
Cytotoxicity and Safety Profile
The safety profile of compounds similar to this compound has been assessed through various cytotoxicity assays. One study reported low cytotoxicity in human liver cell lines (HepG2), with IC50 values exceeding 100 µM . Additionally, no significant genotoxic effects were observed in standard tests.
Table 3: Cytotoxicity Data
| Assay Type | Cell Line | IC50 (µM) |
|---|---|---|
| LDH Assay | HepG2 | >100 |
| MTS Assay | HepG2 | 78 |
| Micronucleus Test | Various | Negative |
Case Studies and Research Findings
A notable study involving a series of structural modifications around the thiomorpholine moiety revealed that specific substitutions could enhance biological activity against targets like ATAD2 (a cancer-related target). However, modifications leading to the introduction of oxygen atoms instead of sulfur resulted in diminished activity .
Summary of Findings
- Antimicrobial Activity : Potent against key pathogens with low nanomolar IC50 values.
- Mechanism : Primarily through inhibition of DNA gyrase and topoisomerase IV.
- Safety : Generally low cytotoxicity with no significant genotoxic effects observed.
Q & A
Q. What are the optimal synthetic routes for 2-Cyclopropyl-1-(1,1-dioxidothiomorpholino)ethanone?
- Methodological Answer : The synthesis involves coupling cyclopropyl groups with thiomorpholine-1,1-dioxide derivatives. Key steps include:
- Amine Activation : React thiomorpholine-1,1-dioxide with bromoacetylating agents (e.g., bromoacetyl bromide) in dichloromethane (CH₂Cl₂), increasing solvent volume to 30 mL per 7.40 mmol amine to improve solubility .
- Reaction Monitoring : Use extended reaction times (24 hours) to ensure full conversion, as incomplete reactions may require additional purification .
- Purification : After quenching with HCl, phase separation in CH₂Cl₂ (100 mL) aids in isolating the product. Column chromatography or recrystallization can further refine purity .
Q. How is 13C-NMR spectroscopy applied to characterize this compound?
- Methodological Answer :
- Sample Preparation : Dissolve the compound in deuterated acetonitrile (ACETONITRILE-d₃) to achieve a concentration of ~1.29 mg/mL for optimal signal-to-noise ratio .
- Spectral Acquisition : Use a 25.16 MHz spectrometer with a sweep width of 75.48 Hz and 2048 transients. Key peaks include:
- Carbonyl (C=O) : ~170-180 ppm (distinctive for ketones).
- Thiomorpholine Sulfone : ~50-60 ppm (C-SO₂) and ~40-45 ppm (N-CH₂) .
- DEPT-135 Analysis : Differentiates CH₃, CH₂, and CH groups, confirming substituent positions .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Storage : Keep in airtight containers away from ignition sources due to flammability risks (UN1224, Hazard Class 3) .
- Waste Disposal : Neutralize acidic byproducts before disposal. Avoid environmental release; use licensed chemical waste services .
- PPE : Wear nitrile gloves, lab coats, and eye protection. Use fume hoods to prevent inhalation .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer :
- Functional Selection : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange terms to improve accuracy for thermochemical properties like bond dissociation energies .
- Basis Sets : Apply 6-31G(d,p) for geometry optimization and frequency calculations.
- Key Outputs :
- HOMO-LUMO Gaps : Predict reactivity toward electrophiles/nucleophiles.
- Charge Distribution : Identify nucleophilic sites (e.g., cyclopropyl carbons) for reaction planning .
Q. What mechanistic insights explain solvent effects on its synthesis?
- Methodological Answer :
- Solvent Polarity : CH₂Cl₂’s low polarity minimizes side reactions (e.g., hydrolysis of bromoacetyl intermediates) .
- Kinetic Studies : Monitor reaction progress via TLC or in situ IR. Polar aprotic solvents (e.g., DMF) may accelerate reactions but complicate purification .
- Temperature Dependence : Ambient temperature (20-25°C) balances reaction rate and byproduct formation .
Q. How does this compound function as an intermediate in bioactive molecule synthesis?
- Methodological Answer :
- Pharmaceutical Applications : The thiomorpholine sulfone moiety enhances metabolic stability in drug candidates. Derivatives are precursors for kinase inhibitors or anti-inflammatory agents .
- Agrochemical Uses : Cyclopropyl groups confer rigidity, improving pesticidal activity. React with heterocycles (e.g., triazoles) to target pest-specific enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
